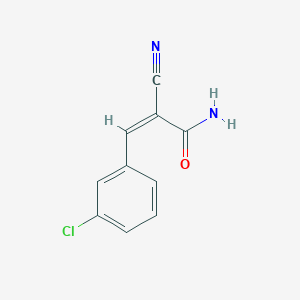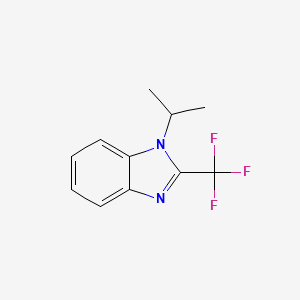![molecular formula C15H13ClN2O3S B5757877 N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide](/img/structure/B5757877.png)
N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide, also known as NSC-719239, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of acrylamide derivatives and has been shown to have promising anti-tumor activity in various preclinical studies.
Wirkmechanismus
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide is not fully understood. However, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. This inhibition of HDAC activity leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, resulting in apoptosis.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has been shown to have both biochemical and physiological effects. Biochemically, N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide inhibits tubulin polymerization and HDAC activity, leading to changes in gene expression and apoptosis. Physiologically, N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has also been shown to inhibit tumor growth in various preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has several advantages for lab experiments. It has been extensively studied and has shown promising anti-tumor activity in various preclinical models. N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has also been shown to enhance the efficacy of other anti-cancer drugs. However, N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has some limitations for lab experiments. It is a synthetic compound that requires a multistep synthesis process, which can be time-consuming and expensive. Moreover, the mechanism of action of N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide research. One direction is to investigate the mechanism of action of N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide in more detail. This could involve studying its effects on specific signaling pathways and gene expression patterns. Another direction is to investigate the potential use of N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide in combination with other anti-cancer drugs. This could involve studying its effects on drug resistance and toxicity. Moreover, there is a need to investigate the pharmacokinetics and pharmacodynamics of N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide in more detail to optimize its potential use in cancer treatment. Finally, there is a need to investigate the potential use of N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide in other diseases, such as neurodegenerative diseases and inflammatory diseases.
Synthesemethoden
N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide can be synthesized through a multistep process starting from 3-chlorobenzaldehyde. The first step involves the conversion of 3-chlorobenzaldehyde to 3-chlorocinnamic acid, which is then reacted with sulfanilamide to form N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit potent anti-tumor activity in various preclinical models, including breast cancer, lung cancer, and pancreatic cancer. N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vitro and in vivo. Moreover, N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide has been shown to enhance the efficacy of other anti-cancer drugs such as paclitaxel and cisplatin.
Eigenschaften
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-12-3-1-2-11(10-12)4-9-15(19)18-13-5-7-14(8-6-13)22(17,20)21/h1-10H,(H,18,19)(H2,17,20,21)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPAZFNQCBWOTM-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802626 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4,5-dimethoxy-2-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5757816.png)
![N-(4-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5757820.png)

![2-{[3-(4-methoxyphenyl)acryloyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5757839.png)
![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-diethylimidoformamide](/img/structure/B5757845.png)


![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B5757899.png)
![N-[2-(4-morpholinyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B5757902.png)


![N-(4-fluorophenyl)-4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarbothioamide](/img/structure/B5757927.png)